
1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two bromine atoms and two methoxymethoxy groups attached to the biphenyl core. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
The synthesis of 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- typically involves the bromination of 1,1’-biphenyl followed by the introduction of methoxymethoxy groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and methoxymethyl chloride for the methoxymethoxy groups. Industrial production methods may involve large-scale bromination and subsequent functionalization under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura, Stille, and Heck coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The methoxymethoxy groups can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted biphenyl derivatives .
Applications De Recherche Scientifique
1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism by which 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- exerts its effects involves its ability to undergo various chemical transformations. The bromine atoms and methoxymethoxy groups provide reactive sites for further functionalization, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new compounds with unique properties and activities .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- include:
1,1’-Biphenyl, 2,2’-dibromo-: This compound lacks the methoxymethoxy groups and has different reactivity and applications.
2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: This compound has a binaphthalene core instead of a biphenyl core, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
528853-19-2 |
|---|---|
Formule moléculaire |
C16H16Br2O4 |
Poids moléculaire |
432.10 g/mol |
Nom IUPAC |
4-bromo-2-[5-bromo-2-(methoxymethoxy)phenyl]-1-(methoxymethoxy)benzene |
InChI |
InChI=1S/C16H16Br2O4/c1-19-9-21-15-5-3-11(17)7-13(15)14-8-12(18)4-6-16(14)22-10-20-2/h3-8H,9-10H2,1-2H3 |
Clé InChI |
ZOFDTPITOLBPIZ-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1)Br)C2=C(C=CC(=C2)Br)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
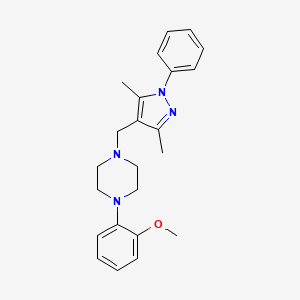
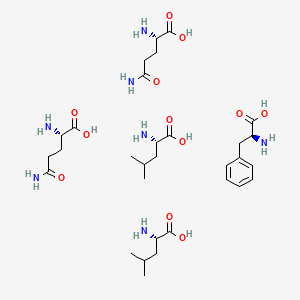

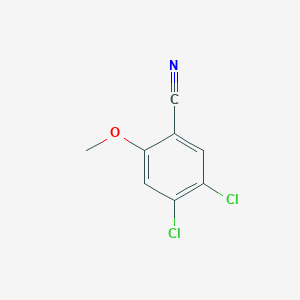
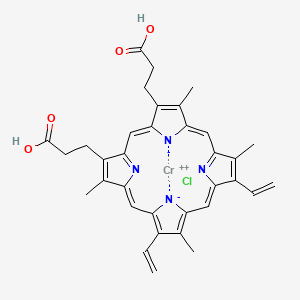

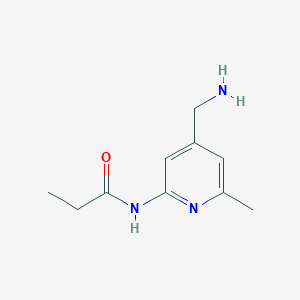

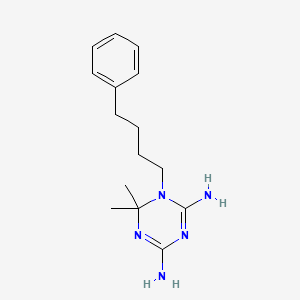
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)



